molecular formula C23H21ClFN3O4S2 B2694178 N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-64-1

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No. B2694178
CAS RN: 851781-64-1
M. Wt: 522.01
InChI Key: YFQDSPKLSRBEOP-UHFFFAOYSA-N
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Description

“N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide” is a chemical compound with the molecular formula CHClNOS . It is also known by other names such as N-(4-[(4-chlorophenyl)sulfonyl]amino)phenyl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of CHClNOS . The average mass is 324.783 Da and the monoisotopic mass is 324.033539 Da .

Scientific Research Applications

Chemical Synthesis and Bioactivity

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is part of a broader category of chemical compounds known for their diverse biological activities, which include potential anticancer properties and enzyme inhibition capabilities. A study focused on the design, synthesis, and bioactivities of similar sulfonamide derivatives highlighted their cytotoxic effects and selective inhibition of carbonic anhydrase (CA) enzymes, particularly hCA IX and XII. These enzymes are often targeted for their role in tumor growth and metastasis. The synthesized compounds demonstrated selective inhibition, suggesting potential therapeutic applications in cancer treatment (Gul et al., 2016). Another research effort synthesized novel sulfonamides that exhibited strong inhibition against human carbonic anhydrase I and II, alongside acetylcholinesterase, indicating their potential as multi-target agents for treating diseases associated with these enzymes (Yamali et al., 2020).

Antitumor Activity

Research into sulfonamide derivatives has also revealed compounds with promising antitumor activity. A study described the synthesis of indeno[1,2-c]pyrazoles substituted with sulfonamide and sulfonylurea pharmacophores, showing broad-spectrum antitumor activity against various cancer cell lines. This suggests the potential of these compounds as leads for developing novel anticancer agents (Rostom, 2006).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been extensively studied for their enzyme inhibition capabilities, particularly targeting carbonic anhydrase and acetylcholinesterase, enzymes relevant to various diseases, including cancer and neurodegenerative disorders. For instance, a study on sulfonamide-based pyrazolines demonstrated significant inhibitory activity against carbonic anhydrase isoenzymes hCA I and II, as well as acetylcholinesterase, suggesting their utility in developing therapies for conditions where enzyme inhibition is beneficial (Ozgun et al., 2019).

Potential for Developing New Drug Candidates

The synthesis and evaluation of novel sulfonamide derivatives for their bioactivity have led to the identification of compounds with selective inhibitory effects on enzymes like hCA IX and XII, essential for cancer cell proliferation. These findings support the potential of such compounds in drug development, offering a pathway to new treatments for cancer and other diseases associated with these enzymes (Gul et al., 2018).

properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-18-11-7-16(8-12-18)22-15-23(20-5-3-4-6-21(20)25)28(26-22)34(31,32)19-13-9-17(24)10-14-19/h3-14,23,27H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQDSPKLSRBEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

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